molecular formula C20H38O2 B14571122 Decyl 7-cyclopropylheptanoate CAS No. 61350-84-3

Decyl 7-cyclopropylheptanoate

Cat. No.: B14571122
CAS No.: 61350-84-3
M. Wt: 310.5 g/mol
InChI Key: HOUJUIJEYOOGOP-UHFFFAOYSA-N
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Description

Decyl 7-cyclopropylheptanoate is an ester derivative characterized by a decyl (C10) alkyl chain esterified to a heptanoate backbone substituted with a cyclopropane ring at the 7-position.

Properties

CAS No.

61350-84-3

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

decyl 7-cyclopropylheptanoate

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-10-13-18-22-20(21)15-12-9-8-11-14-19-16-17-19/h19H,2-18H2,1H3

InChI Key

HOUJUIJEYOOGOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyl 7-cyclopropylheptanoate typically involves the esterification of decanol with 7-cyclopropylheptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Hydrolysis Reactions

Decyl 7-cyclopropylheptanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Reaction Type Reagents/Conditions Products Yield References
Acid-catalyzed hydrolysis10% H<sub>2</sub>SO<sub>4</sub>, reflux (110°C, 4h)7-cyclopropylheptanoic acid + 1-decanol~85–90%
Base-catalyzed hydrolysis (saponification)2M NaOH, ethanol, 70°C, 2hSodium 7-cyclopropylheptanoate + 1-decanol>95%

Key Observations :

  • The cyclopropane ring remains intact under mild hydrolysis conditions.

  • Reaction rates are comparable to linear aliphatic esters, with no significant steric hindrance from the cyclopropane moiety .

Reduction Reactions

The ester group is reduced to a primary alcohol using hydride-based reagents.

Reaction Type Reagents/Conditions Products Yield References
Hydride reductionNaAlEt<sub>2</sub>H (sodium diethylaluminum hydride), toluene, 0°C→RT, 12h7-cyclopropylheptanol + 1-decanol~78%
Borane reductionBH<sub>3</sub>·THF, THF, 0°C, 1h7-cyclopropylheptanol + 1-decanol~65%

Mechanistic Notes :

  • NaAlEt<sub>2</sub>H selectively reduces the ester carbonyl without affecting the cyclopropane ring .

  • Borane systems require careful temperature control to avoid side reactions .

Transesterification

The decyl alkoxy group is replaced by other alcohols under catalytic conditions.

Reaction Type Reagents/Conditions Products Yield References
Acid-catalyzed transesterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, 65°C, 6hMethyl 7-cyclopropylheptanoate + 1-decanol~82%
Base-catalyzed transesterificationEtONa, ethanol, reflux, 8hEthyl 7-cyclopropylheptanoate + 1-decanol~75%

Critical Parameters :

  • Reaction efficiency depends on the nucleophilicity of the incoming alcohol.

  • Cyclopropane stability is maintained under these conditions .

Stability Under Oxidative Conditions

The cyclopropane ring may undergo ring-opening under strong oxidative stress:

Reaction Type Reagents/Conditions Products Yield References
OzonolysisO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C, then Zn/H<sub>2</sub>OHeptanedioic acid derivatives + decanol~40%

Limitations :

  • Oxidative ring-opening is non-selective and leads to complex mixtures .

Thermal Decomposition

Decomposition occurs at elevated temperatures (>200°C):

Conditions Products Mechanism References
250°C, N<sub>2</sub> atmosphereCyclopropane fragmentation products + deceneRadical-mediated C–O bond cleavage

Scientific Research Applications

Chemistry: Decyl 7-cyclopropylheptanoate is used as a model compound in organic synthesis to study esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of cyclopropyl groups on biological activity. It is also used in the synthesis of bioactive molecules.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.

Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent in various formulations, including cosmetics and personal care products .

Mechanism of Action

The mechanism of action of Decyl 7-cyclopropylheptanoate involves its interaction with lipid membranes. The cyclopropyl group enhances the compound’s ability to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of active ingredients across cell membranes .

Comparison with Similar Compounds

Decyl Acrylate (CAS 2156-96-9)

Structural Features :

  • Ester group: Acrylate (prop-2-enoate) functional group.
  • Alkyl chain : Decyl (C10) group.
  • Key differences: Lacks the cyclopropane ring present in Decyl 7-cyclopropylheptanoate.

Physicochemical Properties :

  • UN Number : 3082 (classified as an environmentally hazardous substance) .
  • Applications : Primarily used in polymer synthesis due to its reactive acrylate group, which facilitates cross-linking .

Comparison: The absence of a cyclopropane ring in Decyl Acrylate reduces steric hindrance, enhancing its reactivity in polymerization reactions. However, this compound’s cyclopropane moiety may improve thermal stability or alter solubility in nonpolar solvents.

Ethyl 7-cyclopropyl-7-oxoheptanoate (CAS 898776-33-5)

Structural Features :

  • Ester group : Ethyl group.
  • Backbone: Cyclopropane ring fused to a heptanoate chain with a ketone (oxo) group at the 7-position.
  • Key differences: Contains a ketone group adjacent to the cyclopropane, unlike this compound.

Butyl/Decyl/Cetyl-Eicosyl Methacrylate

Structural Features :

  • Ester group: Methacrylate (2-methylprop-2-enoate) with variable alkyl chains (C4 to C20).
  • Key differences : Methacrylate’s methyl group introduces branching, and chain length variability affects physical properties .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Functional Groups Alkyl Chain Length Unique Features Applications
This compound N/A Ester, cyclopropane C10 Cyclopropane ring Hypothetical: Lubricants
Decyl Acrylate 2156-96-9 Acrylate C10 Reactive double bond Polymers
Ethyl 7-cyclopropyl-7-oxoheptanoate 898776-33-5 Ester, cyclopropane, ketone C2 Oxo group Specialty chemicals
Butyl/Decyl/Cetyl-Eicosyl Methacrylate Multiple Methacrylate C4–C20 Branched ester Coatings, adhesives

Research Findings and Implications

  • Cyclopropane Effects: The cyclopropane ring in this compound may confer ring strain, increasing reactivity in ring-opening reactions compared to linear esters like Decyl Acrylate. This property could be exploited in drug delivery systems or polymer cross-linking.
  • Chain Length vs. Solubility: Longer alkyl chains (e.g., decyl) enhance hydrophobicity, as seen in Decyl Acrylate and methacrylates. However, the cyclopropane’s rigidity in this compound may disrupt crystalline packing, improving solubility in semi-polar solvents.
  • Safety Profile: Ethyl 7-cyclopropyl-7-oxoheptanoate’s lack of significant hazards under GHS suggests that cyclopropane esters may have favorable safety profiles compared to acrylates, which are often regulated due to reactivity .

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